molecular formula C9H17NO B1480407 2-Cyclopropyl-3,3-dimethylmorpholine CAS No. 2091139-79-4

2-Cyclopropyl-3,3-dimethylmorpholine

Cat. No.: B1480407
CAS No.: 2091139-79-4
M. Wt: 155.24 g/mol
InChI Key: AWRGSRIMUPMELR-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3,3-dimethylmorpholine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a specialized synthetic building block. Its structure incorporates a morpholine ring—a common feature in drugs and bioactive molecules known to influence solubility, metabolic stability, and target binding . The distinct substitution pattern with cyclopropyl and dimethyl groups makes it a valuable scaffold for constructing more complex molecules. This compound is related to structural motifs found in investigational kinase inhibitors. Research indicates that the cis-dimethylmorpholine moiety can contribute to potent biological activity by participating in key interactions within enzyme binding sites. For instance, molecular docking studies of analogous compounds have shown that the oxygen atom in a similarly substituted morpholine can form crucial interactions with conserved lysine residues in kinase ATP-binding sites, while the methyl groups engage in favorable hydrophobic interactions . As a key intermediate, this compound can be used in the synthesis of potential therapeutic agents targeting various diseases. Its application spans the discovery and development of new molecular entities. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for professional use and is labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-cyclopropyl-3,3-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(2)8(7-3-4-7)11-6-5-10-9/h7-8,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRGSRIMUPMELR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OCCN1)C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-3,3-dimethylmorpholine (CPDMM) is a morpholine derivative that has garnered attention for its potential biological activities. This compound is characterized by a cyclopropyl group and two methyl groups on the morpholine ring, which may influence its pharmacological properties. In this article, we will explore the biological activity of CPDMM, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H15N Molecular Formula \text{C}_8\text{H}_{15}\text{N}\quad \text{ Molecular Formula }

The biological activity of CPDMM is primarily attributed to its interaction with specific molecular targets within biological systems. Morpholines are known to act as ligands for various receptors and enzymes, influencing signaling pathways. The unique structure of CPDMM allows it to modulate these interactions effectively.

Antimicrobial Activity

Research indicates that CPDMM exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains and fungi. The mechanism behind this activity may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Microbial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli18100
Candida albicans2075

Anti-inflammatory Properties

CPDMM has also been investigated for its anti-inflammatory effects. Animal model studies suggest that the compound can reduce inflammation markers in tissues, potentially making it a candidate for treating inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of CPDMM against various pathogens. The results indicated that CPDMM had a higher potency compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
  • Inflammation Model : In a controlled study using mice with induced inflammation, CPDMM administration resulted in a significant reduction in pro-inflammatory cytokines compared to the control group. This finding highlights its therapeutic potential in managing inflammatory conditions .

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of CPDMM through structural modifications. For instance, substituents on the morpholine ring can be varied to improve solubility and bioavailability.

Table: Structure-Activity Relationship (SAR)

Modification Biological Activity Comments
Methyl Group AdditionIncreased potencyEnhances receptor binding
Cyclopropyl SubstitutionImproved stabilityReduces metabolic degradation

Scientific Research Applications

Organic Synthesis and Catalysis

2-Cyclopropyl-3,3-dimethylmorpholine serves as an important reagent in organic synthesis. Its morpholine ring structure allows for a variety of chemical reactions, including:

  • Oxidation : The compound can be oxidized to form various derivatives.
  • Reduction : It can undergo reduction reactions using agents like sodium borohydride.
  • Substitution : Functional groups can be substituted under specific conditions, enhancing the versatility of this compound in synthetic pathways.

The ability to act as a catalyst in these reactions makes it valuable for producing diverse organic compounds that are essential in pharmaceuticals and agrochemicals.

Biochemical Applications

The compound is also employed in several biochemical applications:

  • Stabilizing Agent : It stabilizes proteins and enzymes, making it useful in biochemical assays.
  • Enzyme Kinetics Studies : Its interaction with specific molecular targets aids in studying enzyme kinetics and protein folding.

Therapeutic Potential

Research indicates promising therapeutic applications for this compound:

  • Inhibition of 11β-HSD1 : This compound has shown significant inhibition of the enzyme at concentrations as low as 1 μmol/L, suggesting its potential for managing conditions like metabolic syndrome and obesity.
  • Antiviral Activity : Studies have demonstrated that it effectively inhibits the replication of the dengue virus in human dendritic cells. This highlights its relevance in developing antiviral therapies.
  • Antibacterial Properties : The compound exhibits antibacterial activity against E. coli, indicating potential for new antibacterial agent development.

Case Study 1: Inhibition of 11β-HSD1

A study evaluated the inhibitory effects of various derivatives of this compound on 11β-HSD1. The results indicated significant inhibition at a concentration of 1 μmol/L, supporting its therapeutic potential for glucocorticoid-related conditions.

Case Study 2: Antiviral Activity Against Dengue Virus

In vitro studies showed that this compound significantly inhibited viral replication in human primary monocyte-derived dendritic cells (MDDCs), suggesting its application in antiviral treatments.

Case Study 3: Antibacterial Activity

Research focused on dual inhibitors targeting bacterial topoisomerases found that compounds similar to this one demonstrated significant antibacterial activity against E. coli. Its favorable solubility profile contributed to its effectiveness in inhibiting bacterial growth.

The biological activity of this compound has been evaluated across multiple studies:

Activity Target/Organism Significance
Inhibition of 11β-HSD1Human cellsPotential treatment for metabolic syndrome
AntiviralDengue virusRelevance in antiviral drug development
AntibacterialE. coliPotential new antibacterial agent

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Cyclopropyl Group Impact: The cyclopropyl moiety is a common feature, contributing steric hindrance and ring strain, which may influence reactivity and stability. For example, in 3w, the cyclopropyl group is part of a phenol derivative synthesized via gold catalysis, whereas in cPr-AMR6G, it modifies a rhodamine scaffold for pH-sensitive applications .
  • Morpholine vs. Heterocyclic Cores: The morpholine ring in the target compound introduces a polar oxygen atom, enhancing solubility in polar solvents compared to aromatic cores like phenol (3w) or isoquinoline (). This property is critical for pharmaceutical bioavailability .
  • Synthetic Efficiency : Yields vary significantly, with cPr-AMR6G achieving 85% via LiAlH₄ reduction, while 3w only attains 19% under gold-catalyzed conditions. This highlights the dependency of efficiency on reaction mechanisms and substituent compatibility .

Physicochemical and Functional Properties

  • Polarity and Solubility: Morpholine derivatives like 2-cyclopropyl-3,3-dimethylmorpholine are typically more water-soluble than aromatic analogs (e.g., 3w) due to the oxygen atom in the morpholine ring. This contrasts with the hydrophobic nature of isoquinoline derivatives ().
  • Photophysical Behavior : cPr-AMR6G exhibits pH-dependent fluorescence, a property absent in the morpholine compound but relevant for sensor applications .
  • Thermal and Chemical Stability: Cyclopropyl groups may enhance thermal stability due to strain energy, though this is context-dependent. For instance, 3w is reported as a yellow oil, suggesting lower stability compared to crystalline morpholine or isoquinoline derivatives .

Q & A

Q. How can researchers design an efficient synthesis route for 2-Cyclopropyl-3,3-dimethylmorpholine?

  • Methodological Answer : A robust synthesis route should prioritize regioselectivity and yield optimization. Start by selecting cyclopropane derivatives and morpholine precursors as key intermediates. For example, nucleophilic substitution or ring-closing metathesis can introduce the cyclopropyl group. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like palladium or organocatalysts) must be systematically varied to minimize side products. Post-synthesis, employ column chromatography or recrystallization for purification. Validate each step using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm intermediate structures .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm the cyclopropyl and dimethyl-morpholine moieties, focusing on coupling constants and chemical shifts. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., C-N stretching in morpholine). For stereochemical analysis, X-ray crystallography or electronic circular dichroism (ECD) can resolve enantiomeric configurations. Cross-reference spectral data with computational simulations (e.g., DFT calculations) to enhance accuracy .

Q. What are the common impurities in this compound synthesis, and how can they be identified?

  • Methodological Answer : Common impurities include unreacted cyclopropane precursors, regioisomers, or oxidation byproducts. Use reverse-phase HPLC with UV detection to separate impurities. For quantification, calibrate against certified reference standards (e.g., EP/BP pharmacopeial guidelines). LC-MS or GC-MS helps identify unknown impurities by matching fragmentation patterns to databases. Method validation should follow ICH Q2(R1) guidelines, ensuring specificity, precision, and detection limits ≤0.1% .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent concentrations). Conduct a meta-analysis of existing studies to identify confounding variables. Reproduce key experiments under standardized conditions (e.g., ISO 17025-accredited labs). Use dose-response curves and statistical models (e.g., ANOVA) to assess reproducibility. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What strategies improve the enantiomeric purity of this compound derivatives?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) during cyclopropane ring formation. Post-synthesis, use chiral stationary phase HPLC (e.g., Chiralpak® columns) to separate enantiomers. Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents. For scalable resolutions, consider kinetic resolution or enzymatic methods (e.g., lipase-mediated acylations). Validate purity using single-crystal X-ray diffraction to confirm absolute configuration .

Q. How should protocols be adapted when scaling up synthesis from milligram to gram quantities?

  • Methodological Answer : Scaling requires addressing heat transfer, mixing efficiency, and solvent recovery. Transition from batch to flow chemistry for exothermic reactions (e.g., cyclopropanation). Optimize solvent systems for safer large-scale use (e.g., replace dichloromethane with ethyl acetate). Implement process analytical technology (PAT) tools like in-line FTIR for real-time monitoring. Post-reaction, use centrifugal partition chromatography (CPC) or wiped-film evaporation for high-throughput purification. Conduct hazard assessments per GHS guidelines to ensure safety compliance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-3,3-dimethylmorpholine
Reactant of Route 2
2-Cyclopropyl-3,3-dimethylmorpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.